CP-640186

Übersicht

Beschreibung

CP-640186 ist ein potenter und selektiver Inhibitor der Acetyl-CoA-Carboxylase, einem Enzym, das für den Fettsäurestoffwechsel unerlässlich ist. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsbereichen, insbesondere bei der Untersuchung von Stoffwechselprozessen und der Entwicklung von Behandlungen für Stoffwechselstörungen, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Nachfolgende Schritte beinhalten die Einführung von funktionellen Gruppen, die für die biologische Aktivität der Verbindung erforderlich sind. Dies umfasst die Zugabe von Amid- und Estergruppen unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, wobei häufig automatisierte Systeme zur Reaktionsüberwachung und -steuerung eingesetzt werden. Wichtige Aspekte sind die Einhaltung der Reaktionsbedingungen, um eine konstante Produktqualität und Ausbeute sicherzustellen .

Wissenschaftliche Forschungsanwendungen

CP-640186 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.

Biology: Helps in understanding metabolic pathways and the role of acetyl-CoA carboxylase in cellular processes.

Medicine: Investigated for its potential in treating metabolic disorders such as obesity and diabetes by modulating fatty acid synthesis and oxidation.

Industry: Utilized in the development of new therapeutic agents targeting metabolic diseases

Wirkmechanismus

Target of Action

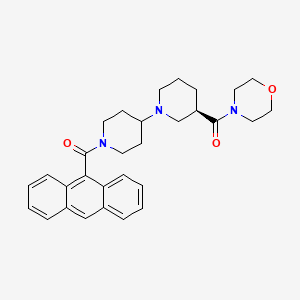

CP-640186, also known as (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine or ®-anthracen-9-yl(3-(morpholine-4-carbonyl)-[1,4’-bipiperidin]-1’-yl)methanone, primarily targets the Acetyl-CoA Carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, and it exists in two isoforms in mammals: ACC1 and ACC2 .

Mode of Action

This compound acts as a potent, allosteric, and reversible inhibitor of ACC . It binds to the active site of ACC at the interface between the two monomers of the carboxyltransferase (CT) domain . The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . ACC catalyzes the production of malonyl-CoA from acetyl-CoA, a crucial step in fatty acid synthesis . By inhibiting ACC, this compound reduces the production of malonyl-CoA, thereby reducing fatty acid synthesis .

Pharmacokinetics

This compound is orally active . .

Result of Action

The inhibition of ACC by this compound leads to a reduction in fatty acid synthesis . This can have various molecular and cellular effects, including reduced lipid accumulation and changes in energy metabolism . For example, it has been shown to inhibit fatty acid synthesis in Sprague-Dawley rats, and in CD1 and ob/ob mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CP-640186 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s biological activity. This includes the addition of amide and ester groups under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include maintaining reaction conditions to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP-640186 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, werden verwendet, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen. Diese Derivate werden oft untersucht, um die Struktur-Aktivitäts-Beziehung der Verbindung zu verstehen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Enzyminhibition und des Fettsäurestoffwechsels verwendet.

Biologie: Hilft beim Verständnis von Stoffwechselwegen und der Rolle der Acetyl-CoA-Carboxylase in zellulären Prozessen.

Medizin: Untersucht wegen seines Potenzials bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Diabetes durch Modulation der Fettsäuresynthese und -oxidation.

Industrie: Einsatz bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Stoffwechselerkrankungen abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Acetyl-CoA-Carboxylase inhibiert, ein Enzym, das die Carboxylierung von Acetyl-CoA zu Malonyl-CoA katalysiert. Diese Inhibition reduziert die Synthese von Fettsäuren und erhöht die Fettsäureoxidation. Die Verbindung zielt auf beide Isoformen des Enzyms, Acetyl-CoA-Carboxylase 1 und Acetyl-CoA-Carboxylase 2, die in verschiedenen Geweben und Stoffwechselprozessen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Firsocostat (GS-0976): Ein weiterer Acetyl-CoA-Carboxylase-Inhibitor mit ähnlichen Anwendungen in der Stoffwechselforschung.

TOFA: Ein Inhibitor der Acetyl-CoA-Carboxylase, der zur Untersuchung des Lipidstoffwechsels verwendet wird.

PF-05175157: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf Acetyl-CoA-Carboxylase

Einzigartigkeit

CP-640186 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Acetyl-CoA-Carboxylase. Es hat in präklinischen Studien eine signifikante Wirksamkeit gezeigt, insbesondere bei der Modulation des Fettsäurestoffwechsels und dem Nachweis von potenziellen therapeutischen Vorteilen bei Stoffwechselstörungen .

Eigenschaften

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQKDRLEMKIYMC-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591778-68-6 | |

| Record name | CP-640186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-640186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.